1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15534454
Molecular Formula: C27H22FNO6
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22FNO6 |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C27H22FNO6/c1-3-34-22-12-16(6-10-20(22)30)24-23-25(31)19-13-17(28)7-11-21(19)35-26(23)27(32)29(24)14-15-4-8-18(33-2)9-5-15/h4-13,24,30H,3,14H2,1-2H3 |
| Standard InChI Key | NEOFWQYWPDHABF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F)O |
Introduction
Chromeno-pyrrole derivatives are heterocyclic compounds that combine the structural features of chromenes and pyrroles. These compounds are of interest due to their unique arrangement of functional groups, which can enhance bioactivity. The presence of a benzyl group and hydroxy-ethoxy phenyl substituents in 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests potential for significant biological interactions.
Structural Features
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Chromeno Framework: The chromeno part of the molecule is a planar, unsaturated ring system that contributes to the compound's stability and reactivity.
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Pyrrole Ring: The pyrrole ring introduces nitrogen into the structure, which can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing biological activity.
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Substituents: The benzyl group and the hydroxy-ethoxy phenyl substituent are key to the compound's potential bioactivity. The fluorine atom at the 7-position adds to the molecule's electronic properties and may influence its pharmacokinetics.
Synthetic Pathways
The synthesis of chromeno-pyrrole derivatives often involves multicomponent reactions that allow for the efficient introduction of various substituents under mild conditions. These methods can lead to high yields of the desired product and are adaptable for modifying the structure to enhance biological activity.
Biological Activities
While specific data on 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not available, related compounds in the chromeno-pyrrole class have shown promising biological activities. These include potential anticoagulant, antibacterial, and anticancer effects, depending on the specific substituents and structural modifications.
Research Findings and Potential Applications
| Compound Feature | Potential Biological Activity |
|---|---|
| Chromeno-Pyrrole Core | Anticoagulant, Antibacterial |
| Benzyl Group | Enhanced Lipophilicity, Bioavailability |
| Hydroxy-Ethoxy Phenyl Substituent | Antioxidant, Anti-inflammatory |
| Fluorine Substitution | Improved Pharmacokinetics |
Given the structural similarities with other chromeno-pyrrole derivatives, 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is likely a candidate for further pharmacological studies. Its unique combination of functional groups could enhance interactions with biological targets, making it potentially useful in drug development.
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